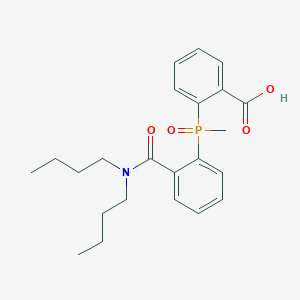

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid

Beschreibung

The compound 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid features a benzoic acid backbone substituted with a phosphoryl group. This phosphoryl group is further modified by a methyl group and a phenyl ring bearing a dibutylcarbamoyl moiety.

Eigenschaften

Molekularformel |

C23H30NO4P |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

2-[[2-(dibutylcarbamoyl)phenyl]-methylphosphoryl]benzoic acid |

InChI |

InChI=1S/C23H30NO4P/c1-4-6-16-24(17-7-5-2)22(25)18-12-8-10-14-20(18)29(3,28)21-15-11-9-13-19(21)23(26)27/h8-15H,4-7,16-17H2,1-3H3,(H,26,27) |

InChI-Schlüssel |

LUPJKLVUQHHQJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves multiple steps, starting with the preparation of the dibutylcarbamoyl phenyl precursor. This precursor is then reacted with methylphosphoryl chloride under controlled conditions to form the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .

Wissenschaftliche Forschungsanwendungen

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Molecular Weight and Functional Groups

*Estimated where explicit data is unavailable.

Solubility and Physicochemical Properties

- Target Compound: Likely low aqueous solubility due to hydrophobic dibutyl and phenyl groups; requires DMSO for stock solutions (analogous to NO-ASA isomers in ) .

- NO-ASA Isomers: Solubilized in DMSO (1% final concentration), with nitrooxy groups enhancing bioavailability for anti-inflammatory activity .

- Compound 21 () : Phosphoryloxy and imidazole groups may improve water solubility compared to the target compound, facilitating hydrolysis studies .

- Benzilic Acid : Higher aqueous solubility due to fewer hydrophobic groups and hydroxyacetic acid moiety .

Key Research Findings

Phosphoryl Group Reactivity : Compounds with phosphoryl groups (e.g., Target, Compound 21) show hydrolytic susceptibility, critical for prodrug design or enzyme inhibition .

Hydrophobic vs. Polar Balance : The target’s dibutylcarbamoyl group reduces solubility compared to benzilic acid but improves lipid bilayer penetration .

Biological Specificity : Unlike Giripladib’s sulfonyl group, the target’s carbamoyl moiety may limit cross-reactivity with off-target enzymes .

Biologische Aktivität

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phosphonic acids known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article aims to explore the biological activity of this compound through literature review, case studies, and research findings.

Chemical Structure

The chemical structure of 2-((2-(dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid can be represented as follows:

This structure includes a dibutylcarbamoyl group and a phosphoryl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities associated with 2-((2-(dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid include:

- Anti-inflammatory Activity : Phosphonic acids are known to inhibit various inflammatory pathways. Studies have indicated that derivatives similar to this compound can reduce pro-inflammatory cytokine production in vitro.

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, potentially through disruption of bacterial cell membranes.

- Antitumor Activity : Research indicates that phosphonic acid derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Anti-inflammatory Studies

A study conducted on related phosphonic acids revealed that they significantly inhibited the production of TNF-alpha and IL-6 in macrophage cell lines. The mechanism was attributed to the inhibition of NF-kB signaling pathways. The effectiveness of 2-((2-(dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid in this context remains to be fully elucidated but aligns with the behavior observed in similar compounds.

Antibacterial Studies

In vitro assays demonstrated that 2-((2-(dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Antitumor Studies

In a preliminary study on cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells, suggesting that the compound may trigger apoptosis through intrinsic pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production | Supports potential use in inflammatory diseases |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria (MIC: 50-100 µg/mL) | Suggests utility as an antibacterial agent |

| Antitumor Effects | Induced apoptosis in HeLa and MCF-7 cells | Indicates potential as an anticancer therapeutic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.